

Millewanin H: A Technical Guide to its Identification, Isolation, and Anti-Estrogenic Activity

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Compound of Interest

Compound Name: *Millewanin H*

Cat. No.: *B127548*

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Abstract

Millewanin H, a prenylated isoflavone isolated from *Millettia pachycarpa*, has garnered interest for its potential as an anti-estrogenic agent. This technical guide provides a comprehensive overview of **Millewanin H**, including its chemical identity, detailed experimental protocols for its isolation, and methods for evaluating its biological activity. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to enhance understanding. This document serves as a foundational resource for researchers investigating the therapeutic potential of **Millewanin H** and other novel isoflavonoids.

Chemical Identification

Millewanin H is a complex isoflavone characterized by the presence of both a prenyl group and a hydroxylated prenyl moiety.

Identifier	Value	Reference
IUPAC Name	3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-en-1-yl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one	[1]
CAS Number	Not available	
ChEBI ID	CHEBI:66392	[1]
Molecular Formula	C ₂₅ H ₂₆ O ₇	[1]
Average Mass	438.46970 Da	[1]
Monoisotopic Mass	438.16785 Da	[1]

Isolation from *Millettia pachycarpa*

Millewanin H is a natural product found in the leaves of *Millettia pachycarpa*. The isolation of **Millewanin H** and other isoflavonoids from this plant source involves a multi-step process of extraction and chromatographic separation. While the seminal work by Ito et al. (2006) first described the isolation of **Millewanin H**, detailed protocols for the separation of isoflavonoids from *Millettia* species provide a generalizable workflow.

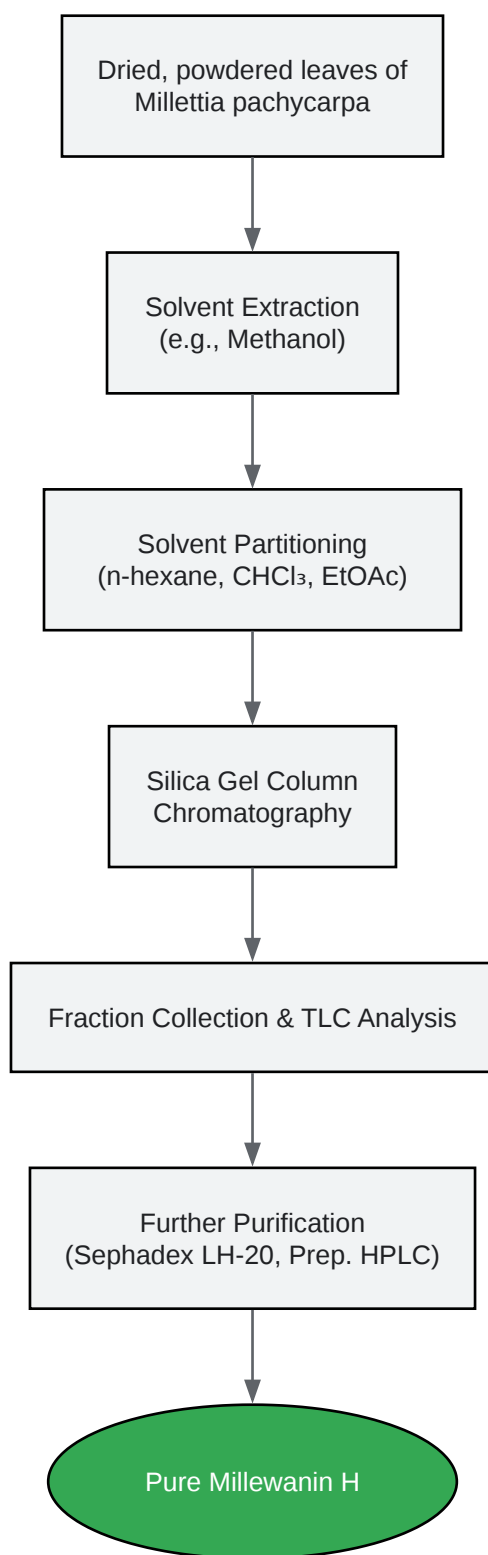
General Experimental Protocol for Isolation

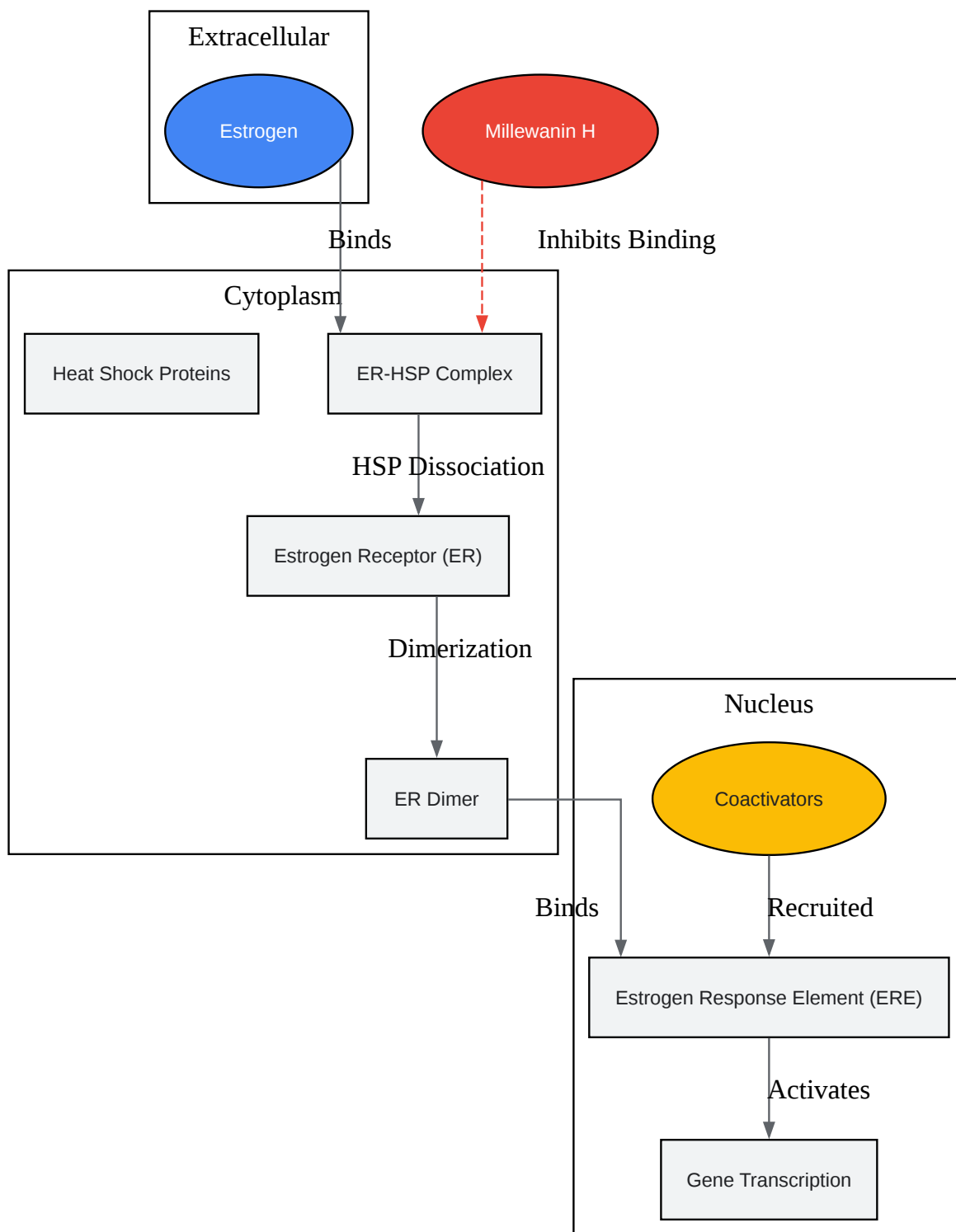
The following protocol is a representative method for the isolation of prenylated isoflavonoids from *Millettia* species and is based on established phytochemical techniques.

- Plant Material Collection and Preparation:
 - Fresh leaves of *Millettia pachycarpa* are collected and air-dried in the shade.
 - The dried leaves are ground into a fine powder to increase the surface area for extraction.
- Extraction:

- The powdered plant material is subjected to solvent extraction, typically using methanol or ethanol, at room temperature for an extended period.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Isoflavonoids are typically enriched in the ethyl acetate fraction.
- Chromatographic Separation:
 - The ethyl acetate fraction is subjected to column chromatography on silica gel.
 - A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the components.
 - Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
- Purification:
 - Fractions containing **Millewanin H** are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or solvent systems.
 - Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Millewanin H**.

Experimental Workflow for Isolation





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References

- 1. millewanin H (CHEBI:66392) [ebi.ac.uk]
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